N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide
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Description
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H17ClFN3O4S and its molecular weight is 473.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
For instance, propanil, a compound with a similar structure, inhibits photosynthesis and CO2 fixation in plants . This suggests that our compound might interact with its targets in a similar way, leading to changes in the biochemical processes of the target organism.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that our compound might also affect a wide range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . This suggests that our compound might have similar pharmacokinetic properties, which could impact its bioavailability.
Result of Action
Similar compounds have been found to protect cells from oxidative stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system . This suggests that our compound might have similar protective effects on cells.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-5-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O4S/c1-13-25-19-9-6-16(26-32(29,30)21-11-15(24)5-10-20(21)31-2)12-18(19)22(28)27(13)17-7-3-14(23)4-8-17/h3-12,26H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQLYBYYHGLERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC)C(=O)N1C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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